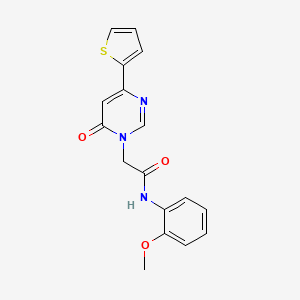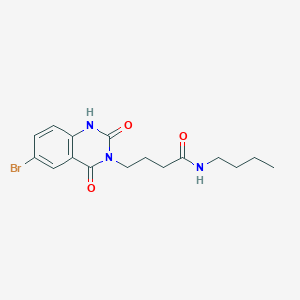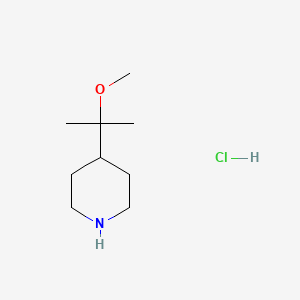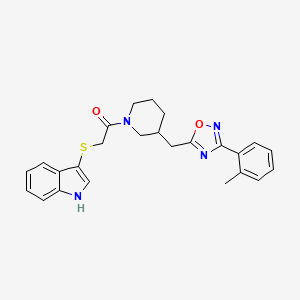
2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have synthesized various derivatives incorporating the 1,3,4-oxadiazole moiety due to their biological significance. One study focused on synthesizing 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluating their inhibitory activity against butyrylcholinesterase (BChE). Molecular docking studies were conducted to explore the binding affinity and orientation within the BChE protein, identifying crucial amino acid residues involved in ligand stabilization (Khalid et al., 2016).
Antiallergic and Antimicrobial Agents
Compounds with the indol-3-yl and 1,3,4-oxadiazole structures have been synthesized and assessed for their antiallergic potential. One such study synthesized N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides and evaluated their preventive effects on systemic anaphylaxis in guinea pigs. The research highlighted the significance of the structural relationship between the piperidine and thiazole rings and their impact on antiallergic activity (Shigenaga et al., 1993).
Antioxidant and Antimicrobial Activities
Another study focused on the synthesis of novel chalcone derivatives with the 1H-indol-3-yl moiety, investigating their antioxidant and antimicrobial properties. The compounds exhibited remarkable activities compared to standard drugs, indicating their potential for further research in these areas (Gopi et al., 2016).
Anticandidal Activity and Cytotoxicity
The synthesis of tetrazole derivatives and their evaluation for anticandidal activity and cytotoxicity were also explored. Some derivatives demonstrated potent anticandidal effects with minimal cytotoxicity, suggesting their therapeutic potential (Kaplancıklı et al., 2014).
Neuroprotective Agents
Indole derivatives have been investigated for their potential as neuroprotective agents. A study synthesized indole derivatives that were potent ligands for the N-methyl-D-aspartate (NMDA) receptor and exhibited antioxidant properties. The research aimed at enhancing antioxidant characteristics by incorporating a catechol moiety, leading to the discovery of hybrid derivatives with significant antioxidant activity and NMDA receptor affinity (Buemi et al., 2013).
Eigenschaften
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-17-7-2-3-9-19(17)25-27-23(31-28-25)13-18-8-6-12-29(15-18)24(30)16-32-22-14-26-21-11-5-4-10-20(21)22/h2-5,7,9-11,14,18,26H,6,8,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKLGBXZZIMFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CSC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2916102.png)
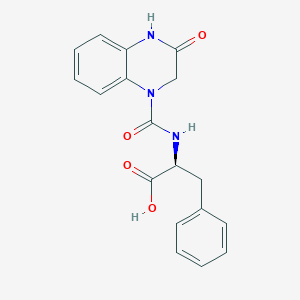
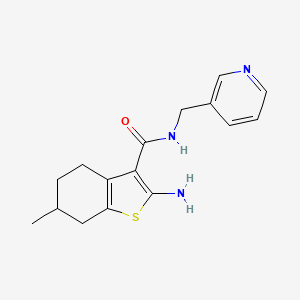


![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)
![3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916116.png)
